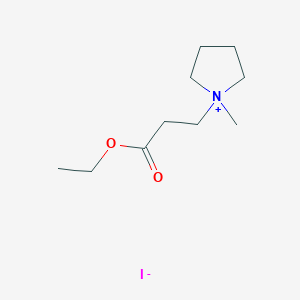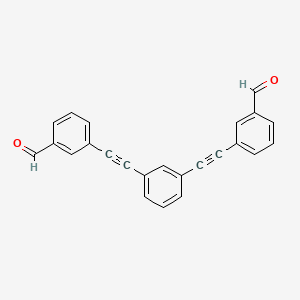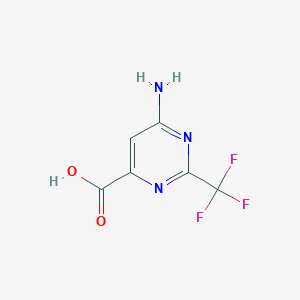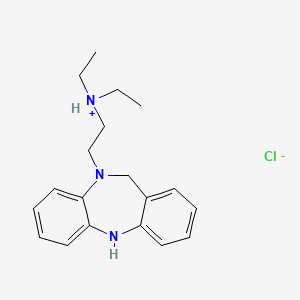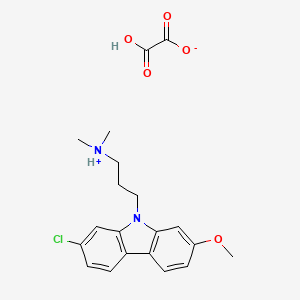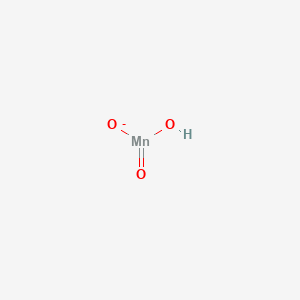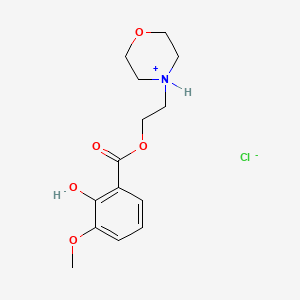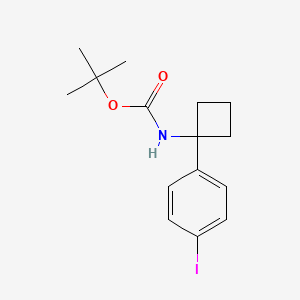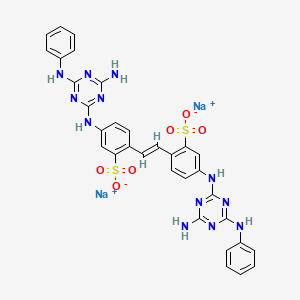
Fluorescent brightener 49, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescent brightener 49, (E)-, also known as C.I. Fluorescent Brightener 49, is a chemical compound used primarily as an optical brightening agent. These agents absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, which enhances the appearance of color and brightness in materials such as textiles, paper, and detergents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorescent brightener 49, (E)-, typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps:
Initial Reaction: 4,4’-diamino-2,2’-stilbenedisulfonic acid reacts with 2,4,6-trichloro-1,3,5-triazine under controlled temperature and pH conditions to form dichlorotriazinyl intermediates.
Condensation: These intermediates are further condensed with additional aromatic amines to form bis-monochlorotriazine derivatives.
Final Substitution: The final step involves nucleophilic substitution with ethanolamine to produce the desired fluorescent brightener.
Industrial Production Methods
Industrial production of fluorescent brightener 49, (E)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets commercial standards .
化学反应分析
Types of Reactions
Fluorescent brightener 49, (E)-, undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ethanolamine and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives and stilbene-based compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Fluorescent brightener 49, (E)-, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products.
作用机制
The mechanism of action of fluorescent brightener 49, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light
相似化合物的比较
Similar Compounds
4,4’-diamino-2,2’-stilbenedisulfonic acid: Another popular optical brightener used in similar applications.
4,4’-bis(benzoxazolyl)-cis-stilbene: Known for its intense fluorescence and used in laundry detergents.
2,5-bis(benzoxazol-2-yl)thiophene: Also used as an optical brightener in various industries.
Uniqueness
Fluorescent brightener 49, (E)-, is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability under various conditions. This makes it particularly effective in applications requiring long-lasting brightness and whiteness .
属性
CAS 编号 |
20579-01-5 |
|---|---|
分子式 |
C32H26N12Na2O6S2 |
分子量 |
784.7 g/mol |
IUPAC 名称 |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChI 键 |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
手性 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


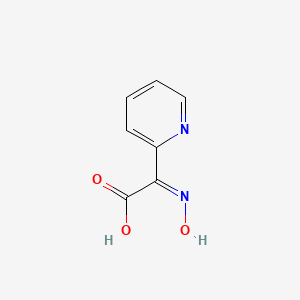
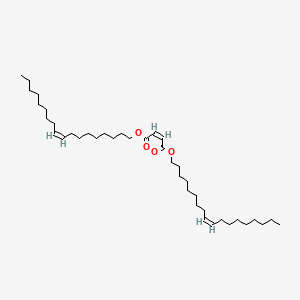
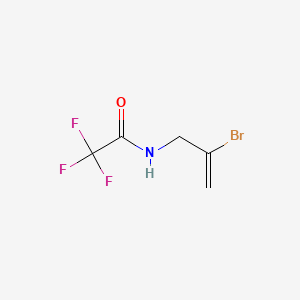
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
